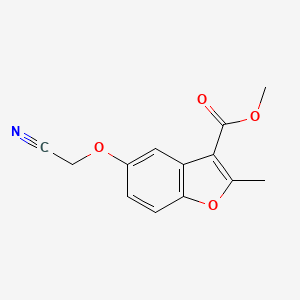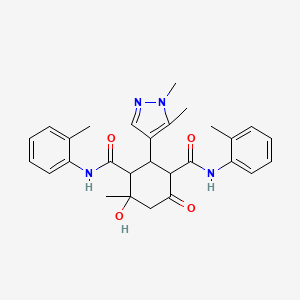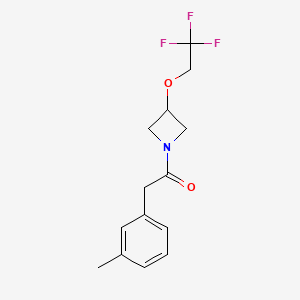![molecular formula C18H15FN4O3S2 B2469818 N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide CAS No. 392298-52-1](/img/structure/B2469818.png)
N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide is a useful research compound. Its molecular formula is C18H15FN4O3S2 and its molecular weight is 418.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide and its derivatives exhibit significant potential in cancer research. Compounds with similar structures have been investigated for their ability to inhibit tumor-associated isozymes like carbonic anhydrase IX, which is a target for anticancer drugs. For instance, a study by Ilies et al. (2003) explored the inhibition of carbonic anhydrase IX by various halogenated aminobenzolamides and sulfanilamides, suggesting the potential of these compounds in designing potent antitumor agents (Ilies et al., 2003). Additionally, Yushyn et al. (2022) synthesized a novel pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole, showing in vitro anticancer activity (Yushyn et al., 2022).
Photodynamic Therapy Applications
Derivatives of 1,3,4-thiadiazole, a core component of the compound , have been utilized in photodynamic therapy for cancer treatment. Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with 1,3,4-thiadiazole derivatives, demonstrating high singlet oxygen quantum yield and potential as Type II photosensitizers in photodynamic therapy (Pişkin et al., 2020).
Antifungal and Antimicrobial Activities
Compounds with 1,3,4-thiadiazole structures have shown effective antifungal and antimicrobial activities. Mastrolorenzo et al. (2000) reported that aminobenzolamide derivatives, structurally similar to the compound , act as potent inhibitors of carbonic anhydrase and also as effective antifungal agents against Aspergillus and Candida spp. (Mastrolorenzo et al., 2000). Krátký et al. (2012) synthesized novel sulfonamides with antimicrobial activity against various bacteria, including Mycobacterium tuberculosis and Mycobacterium kansasii, showcasing the broad spectrum of potential applications (Krátký et al., 2012).
Dual Fluorescence and Spectroscopic Applications
Research has also focused on the unique fluorescence properties of 1,3,4-thiadiazole derivatives for spectroscopic applications. Budziak et al. (2019) investigated the dual fluorescence effects and biological activity of selected 1,3,4-thiadiazole derivatives, which could be useful in developing fluorescence probes or pharmaceuticals with antimycotic properties (Budziak et al., 2019).
Central Nervous System (CNS) Activity
Some 1,3,4-thiadiazole derivatives have been explored for their potential effects on the central nervous system. Clerici et al. (2001) synthesized 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives and evaluated their antidepressant and anxiolytic properties, with some showing marked efficacy comparable to reference drugs (Clerici et al., 2001).
Eigenschaften
IUPAC Name |
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S2/c1-26-14-9-5-2-6-11(14)16(25)21-17-22-23-18(28-17)27-10-15(24)20-13-8-4-3-7-12(13)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPXEPSYHINTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,4-Diethoxyphenyl)formamido]acetic acid](/img/structure/B2469736.png)

![1,7-Dimethyl-8-(methylpropyl)-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2469740.png)


![N-(furan-2-ylmethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2469743.png)

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2469746.png)

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2469748.png)
![N-(3-chloro-2-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2469749.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2469756.png)